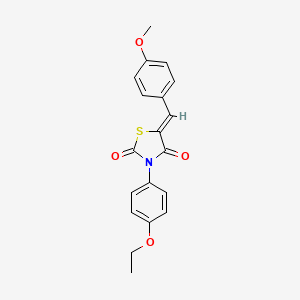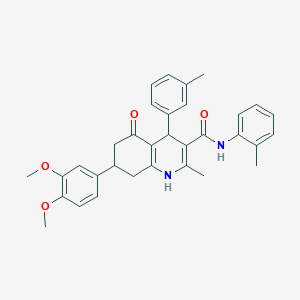![molecular formula C17H18O4 B4817809 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B4817809.png)
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde
Descripción general
Descripción
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde, also known as MMB, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMB is a benzaldehyde derivative that is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde involves the reaction of the aldehyde group with ROS, leading to the formation of a fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the concentration of ROS in the cell. The selectivity of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde for ROS is due to the presence of the phenolic group, which can react with ROS to form a stable adduct.
Biochemical and Physiological Effects:
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to have minimal toxicity and does not interfere with normal cellular functions. The compound is rapidly taken up by cells and can be detected within minutes of exposure. 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde as a fluorescent probe for ROS is its high selectivity and sensitivity. The compound is also easy to use and can be detected using standard fluorescence microscopy techniques. However, 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has some limitations, including its limited solubility in aqueous solutions and its potential to form nonspecific adducts with other cellular components.
Direcciones Futuras
There are several future directions for the use of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde in scientific research. One potential application is the development of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde-based biosensors for in vivo imaging of ROS in animal models. Another direction is the modification of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde to improve its solubility and selectivity for specific ROS species. Additionally, 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde can be used in combination with other fluorescent probes to study the complex interplay between ROS and other cellular signaling pathways.
Aplicaciones Científicas De Investigación
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has been extensively studied for its potential applications in scientific research. One of the most important applications of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde is its use as a fluorescent probe for detecting ROS in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. The ability of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde to selectively detect ROS in cells makes it a valuable tool for studying the role of ROS in disease development and progression.
Propiedades
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-13-7-8-15(14(11-13)12-18)20-9-10-21-17-6-4-3-5-16(17)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYSGQVOFLWTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4817735.png)
![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4817738.png)


![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4817768.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4817770.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4817778.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4817790.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4817801.png)
![methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4817804.png)


![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol](/img/structure/B4817820.png)
![3-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-3-phenyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4817828.png)